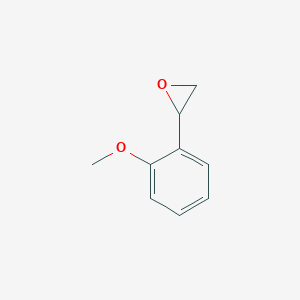

2-(2-Methoxyphenyl)oxirane

Overview

Description

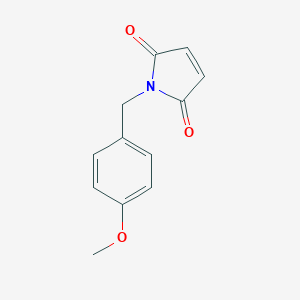

2-(2-Methoxyphenyl)oxirane, also known as methylphenyloxirane or l-methyl-2-phenyloxirane, is a cyclic organic molecule containing an epoxide ring . It is a key starting material for manufacturing the API drug Ranolazine .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . Another study reported a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes .Molecular Structure Analysis

The molecular formula of this compound is C9H10O2 . The InChI code is 1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 . The canonical SMILES is COC1=CC=CC=C1C2CO2 .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature . More research is needed to fully understand its reactivity and potential applications in synthetic chemistry.Physical And Chemical Properties Analysis

The molecular weight of this compound is 150.17 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 21.8 Ų . The compound is a liquid at room temperature .Scientific Research Applications

Polymer Chemistry

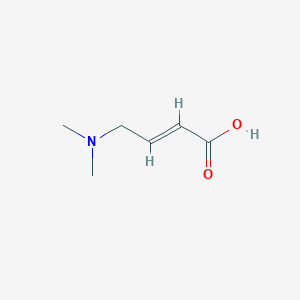

Merlani et al. (2015) synthesized 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane and polymerized it using a cationic initiator. This process afforded a polymer with a stiff, stretched conformation, significant for its intramolecular charge transfer (ICT) interactions, making it a potential candidate for various polymer-based applications (Merlani et al., 2015).

Kinetic Studies in Water Solutions

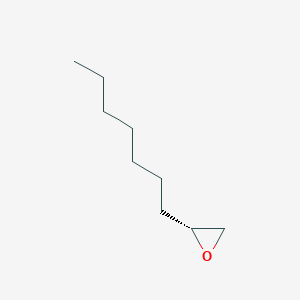

The work of Mohan et al. (2006) measured the reaction rates of 2-(4-methoxyphenyl)oxirane in water solutions, providing insights into the kinetic deuterium isotope effects. These findings are crucial for understanding the chemical behavior and reactivity of such compounds in aqueous environments (Mohan et al., 2006).

Antimicrobial Applications

Merlani et al. (2022) reported the enzymatic synthesis of oligomer analogues of medicinal biopolymers using 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane. The synthesized polymers exhibited promising antimicrobial activity, highlighting potential pharmaceutical applications (Merlani et al., 2022).

Biological Activity

Dotsenko et al. (2016) explored oxirane-2,2-dicarboxamides, including 3-(4-methoxyphenyl)oxirane-2,2-dicarboxamide. They found moderate activity in plant growth regulation and as 2,4-D antidotes, indicating potential agricultural applications (Dotsenko et al., 2016).

Antioxidant and Antilipase Agents

Santos et al. (2018) investigated the biological properties of 2-[(4-methoxyphenyl)methyl]oxirane, highlighting its antioxidant and antilipase effects. This research underscores the compound's potential in treating diseases associated with oxidative damage and lipid metabolism (Santos et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Oxiranes, also known as epoxides, are known to react with a variety of biological targets due to their three-membered cyclic ether structure .

Mode of Action

Oxiranes, such as 2-(2-Methoxyphenyl)oxirane, are highly reactive due to the strain in their three-membered ring. They can undergo ring-opening reactions initiated by nucleophiles, such as amines or carboxylic acids . In the presence of a tertiary amine, the ring-opening reaction of oxirane by carboxylic acid can occur through a series of parallel consecutive stages .

Biochemical Pathways

The ring-opening reactions of oxiranes are commonly used in the synthesis of various functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .

Pharmacokinetics

This compound has a molecular weight of 150.18 , which is within the range generally favorable for good bioavailability.

Result of Action

The reactivity of oxiranes and their ability to undergo ring-opening reactions can lead to various transformations at the molecular level, potentially affecting cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the presence of a tertiary amine can catalyze the ring-opening reaction of oxirane .

Biochemical Analysis

Biochemical Properties

Oxirane derivatives have been found to exhibit a wide range of biological activities

Cellular Effects

It is known that oxirane derivatives can have various effects on cells . For instance, some oxirane derivatives have been found to exhibit moderate activity as plant growth regulators .

Molecular Mechanism

It is known that oxiranes can act as nucleophiles in competition with oxygen, forming oximes in an essentially irreversible process as the adduct dehydrates .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under acidic, alkaline, and aqueous conditions .

Dosage Effects in Animal Models

It is known that the pharmacokinetics of tested substances can differ greatly between different species .

Metabolic Pathways

It is known that oxirane derivatives can be involved in various metabolic processes .

Subcellular Localization

It is known that small molecules can localize to various subcellular compartments depending on their physicochemical properties .

properties

IUPAC Name |

2-(2-methoxyphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIRKHCPVDKYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463256 | |

| Record name | 2-(2-methoxyphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62717-78-6 | |

| Record name | 2-(2-methoxyphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

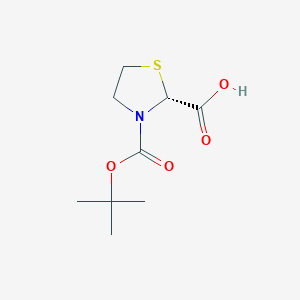

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.